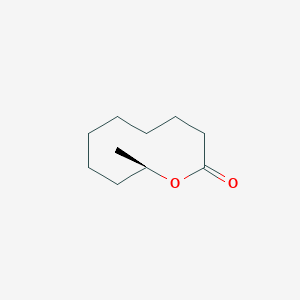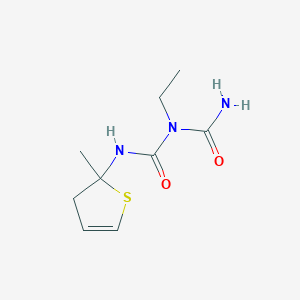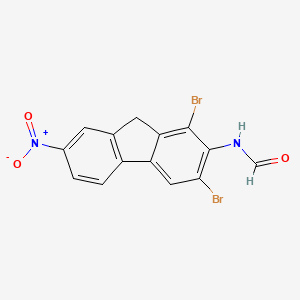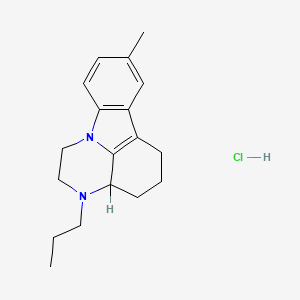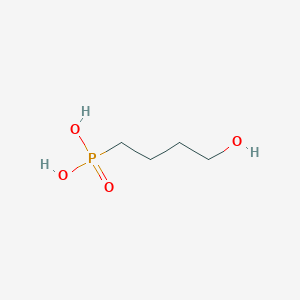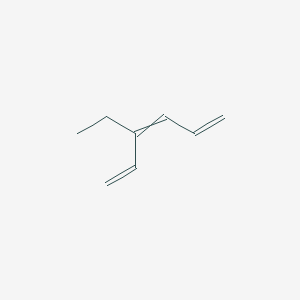![molecular formula C13H23PSi2 B14450615 Phosphine, [bis(trimethylsilyl)methylene]phenyl- CAS No. 78928-41-3](/img/structure/B14450615.png)
Phosphine, [bis(trimethylsilyl)methylene]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, [bis(trimethylsilyl)methylene]phenyl- is a unique organophosphorus compound characterized by the presence of a phosphine group bonded to a phenyl group and a bis(trimethylsilyl)methylene moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [bis(trimethylsilyl)methylene]phenyl- typically involves the reaction of phenylphosphine with bis(trimethylsilyl)methylene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine, facilitates the reaction .
Industrial Production Methods
While specific industrial production methods for Phosphine, [bis(trimethylsilyl)methylene]phenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Phosphine, [bis(trimethylsilyl)methylene]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or trimethylsilyl groups are replaced by other functional groups.
Addition: The compound can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Phosphine, [bis(trimethylsilyl)methylene]phenyl- include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of Phosphine, [bis(trimethylsilyl)methylene]phenyl- include phosphine oxides, substituted phosphines, and various addition products depending on the nature of the reactants used.
科学的研究の応用
Phosphine, [bis(trimethylsilyl)methylene]phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of Phosphine, [bis(trimethylsilyl)methylene]phenyl- involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphine group can donate electron density to form bonds with electrophilic centers, while the trimethylsilyl groups can stabilize reactive intermediates. This dual functionality makes it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- Phosphine, [bis(trimethylsilyl)methylene][2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Tris(trimethylsilyl)phosphite
- Bis(trimethylsilyl)phosphine
Uniqueness
Phosphine, [bis(trimethylsilyl)methylene]phenyl- is unique due to its specific combination of a phenyl group and a bis(trimethylsilyl)methylene moiety. This structure imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals and participate in a wide range of chemical reactions makes it particularly valuable in research and industrial applications .
特性
CAS番号 |
78928-41-3 |
|---|---|
分子式 |
C13H23PSi2 |
分子量 |
266.46 g/mol |
IUPAC名 |
bis(trimethylsilyl)methylidene-phenylphosphane |
InChI |
InChI=1S/C13H23PSi2/c1-15(2,3)13(16(4,5)6)14-12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChIキー |
OKDQXKBZZVZGAE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=PC1=CC=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


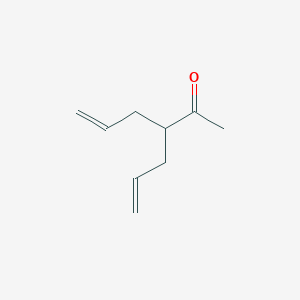
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
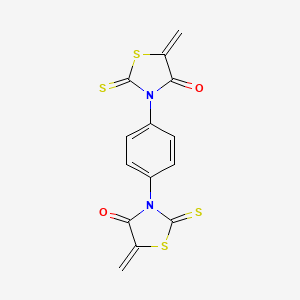
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)

